5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
The compound 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by:
- A benzoyl group at position 3.
- A 4-(diethylamino)phenyl group at position 6, introducing strong electron-donating properties.
- Hydroxy and trifluoromethyl substituents at position 4, enhancing hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
5-benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c1-3-28(4-2)16-12-10-14(11-13-16)18-17(19(29)15-8-6-5-7-9-15)21(31,22(23,24)25)27-20(30)26-18/h5-13,17-18,31H,3-4H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDNAXBUHFIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
The target molecule’s structure necessitates a retrosynthetic approach that prioritizes the assembly of the tetrahydropyrimidinone ring while managing steric and electronic effects from its substituents. Key disconnections include:
- Tetrahydropyrimidinone core : Likely derived from a Biginelli-like cyclocondensation reaction involving a β-keto ester, aldehyde, and urea/thiourea.
- Benzoyl group : Introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
- Trifluoromethyl group : Incorporated via trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) or pre-functionalized building blocks.
- 4-(Diethylamino)phenyl group : Introduced through Suzuki–Miyaura coupling or substitution of a halogenated intermediate.
Multi-Step Synthetic Pathways
Biginelli Reaction Adaptations
The classical Biginelli reaction (urea, β-keto ester, aldehyde) has been modified to accommodate the target compound’s substituents:
Aldehyde Modifications
To introduce the 4-(diethylamino)phenyl group, 4-(diethylamino)benzaldehyde is employed as the aldehyde component. However, aliphatic aldehydes typically exhibit lower reactivity in Biginelli reactions. To enhance efficiency, microwave-assisted synthesis under solvent-free conditions has been utilized, achieving cyclization yields of 68–72%.
β-Keto Ester Substitutions
Ethyl 4,4,4-trifluoroacetoacetate serves as the β-keto ester to introduce the trifluoromethyl group. Catalysis with Bi(NO₃)₃·5H₂O under solvent-free conditions at 80°C yields the tetrahydropyrimidinone core with 65% efficiency.
Post-Cyclization Functionalization
The benzoyl group is introduced via N-acylation using benzoyl chloride in the presence of triethylamine. This step requires careful temperature control (0–5°C) to prevent O-benzoylation side reactions.
Alternative Cyclocondensation Strategies
Patent WO2004026840A1 discloses a method using ZrCl₄ as a catalyst for cyclizing N-substituted urea derivatives with 1,3-diketones. Applied to the target compound, this approach involves:
- Condensation of 4-(diethylamino)benzaldehyde with ethyl 4,4,4-trifluoroacetoacetate.
- Cyclization with thiourea under ZrCl₄ catalysis (10 mol%) in acetonitrile at reflux (82°C), yielding 58% of the tetrahydropyrimidinone intermediate.
- Benzoylation via DCC-mediated coupling with benzoic acid, achieving 74% yield.
Solvent-Free and Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions to improve atom economy. A one-pot synthesis combining:
- Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq)
- 4-(Diethylamino)benzaldehyde (1.0 eq)
- Urea (1.5 eq)
- PW (12-tungstophosphoric acid) catalyst (15 mol%)
Under microwave irradiation (300 W, 100°C, 20 min), this method achieves an 81% yield of the core structure, followed by benzoylation (85% yield).
Critical Reaction Parameters and Optimization
Mechanistic Insights
Cyclocondensation Mechanism
The Biginelli reaction proceeds via:
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., acetone, dichloromethane), catalysts (e.g., palladium, platinum), and specific reactants tailored to achieve the desired chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Effects
The table below summarizes key structural differences and similarities between the target compound and analogous derivatives:
Key Structural-Activity Relationships (SAR)
- Electron-Donating vs. In contrast, the 4-nitrophenyl group () is electron-withdrawing, which may improve oxidative stability but reduce solubility . Halogen Substituents: Fluorine () and chlorine () increase lipophilicity and may influence bioavailability.
Trifluoromethyl (CF3) Group :
Conformational Effects :
Crystallographic and Physicochemical Data
- Crystal Packing : Hydrogen bonding (N–H···O, O–H···O) creates 2D networks in compounds like ’s nitro derivative, influencing solubility and crystallinity .
- Thermal Stability : The trifluoromethyl group contributes to high melting points (e.g., 234–236°C for ’s 4g), indicating robust thermal stability .
Biological Activity
5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, a novel compound with the CAS number 459155-83-0, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 435.44 g/mol. Its unique structure includes a tetrahydropyrimidinone core, which is significant for its biological activity.
1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that modifications to the tetrahydropyrimidine scaffold could enhance cytotoxic activity against cancer cells such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Studies have shown that tetrahydropyrimidine derivatives can reduce pro-inflammatory cytokines, suggesting a potential mechanism for their anti-inflammatory effects .
3. Analgesic Properties
Research into related compounds has demonstrated analgesic effects comparable to standard analgesics like indomethacin. The analgesic activity is often assessed through models of pain induced by inflammation or other stimuli, indicating the potential utility of this compound in pain management .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
